4,4,5,5-Tetramethyl-2-spiro[2.5]octan-2-yl-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-spiro[2.5]octan-2-yl-1,3,2-dioxaborolane (CAS: 859219-46-8) is a boronic ester featuring a unique spirocyclic architecture. Its structure comprises a 1,3,2-dioxaborolane core (a five-membered ring with boron and two oxygen atoms) substituted with four methyl groups at positions 4 and 3. The spiro[2.5]octan-2-yl group introduces a bicyclic system fused at the boron atom, creating a rigid, three-dimensional geometry . This compound is typically synthesized via palladium-catalyzed cross-coupling or lithiation-borylation methods under inert conditions . Its stability under anhydrous storage (-20°C, inert atmosphere) makes it suitable for applications in Suzuki-Miyaura couplings and materials science .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-spiro[2.5]octan-2-yl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25BO2/c1-12(2)13(3,4)17-15(16-12)11-10-14(11)8-6-5-7-9-14/h11H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVGDVDCUQCDOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC23CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Pharmacokinetics
Based on its molecular structure, we can infer that it may have certain physicochemical properties. For instance, its molecular formula is C15H25BO2, with an average mass of 248.169 Da and a monoisotopic mass of 248.194763 Da. These properties could potentially influence its absorption and distribution within the body, but further studies are needed to confirm this.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-spiro[2.5]octan-2-yl-1,3,2-dioxaborolane is a chemical compound belonging to the class of dioxaborolanes, which contain boron and dioxole functionalities. The spiro structure of this compound gives it unique stability and makes it potentially useful in various scientific fields. It can participate in chemical reactions typical of boron-containing compounds, often requiring specific conditions like temperature control and the presence of bases or ligands to achieve optimal yields. The compound acts as a Lewis acid due to the electron-deficient nature of the boron atom, enabling it to coordinate effectively with nucleophiles.
Potential Applications
While the search results provide limited information on specific applications of this compound, they do point to its potential use in several areas:
- Organic Chemistry and Materials Science The compound has significant relevance in these fields.
- As a Lewis Acid The compound's ability to act as a Lewis acid, coordinating with nucleophiles, suggests its use in reactions involving nucleophiles.
Additional Information
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Esters
Substituent-Driven Steric and Electronic Effects
The spiro[2.5]octane moiety in the target compound imposes significant steric hindrance , distinguishing it from linear or planar analogs. For example:
- 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane () has a linear ethynylphenyl group, offering minimal steric bulk but enhanced conjugation for electronic applications.
- 4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane () features a smaller vinyl group, enabling faster cross-coupling kinetics but lower hydrolytic stability compared to spiro derivatives.
- 2-(3,6-Dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () includes a partially saturated heterocycle, balancing reactivity and steric demand .
Table 1: Steric and Electronic Comparison
Reactivity in Cross-Coupling Reactions
The spirocyclic structure slows transmetalation in Suzuki-Miyaura reactions compared to less hindered analogs, as seen in:
- 2-(Thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (), which reacts efficiently with aryl halides due to its planar thiophene group .
- Spiro[fluorene-9,9'-thioxanthene]-based boronic esters (), used in polymer synthesis for their extended π-systems, show slower coupling kinetics but higher regioselectivity .
Q & A
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